2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of bipyrimidinones. This compound is characterized by the presence of multiple piperazine rings and a bipyrimidinone core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the bipyrimidinone core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine rings can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the piperazine rings.
Scientific Research Applications
2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)aniline
- 1-(4-aminophenyl)-4-methylpiperazine
- 4-(N-methylpiperazin-1-yl)aniline
Uniqueness
2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one is unique due to its specific structural features, including the combination of piperazine rings and a bipyrimidinone core
Properties
Molecular Formula |
C25H32N8O |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H32N8O/c1-3-30-9-11-32(12-10-30)24-26-18-21(19(2)27-24)22-17-23(34)29-25(28-22)33-15-13-31(14-16-33)20-7-5-4-6-8-20/h4-8,17-18H,3,9-16H2,1-2H3,(H,28,29,34) |
InChI Key |
YHIQAUJKENQSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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